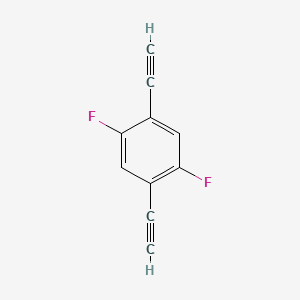

1,4-Diethynyl-2,5-difluorobenzene

Beschreibung

BenchChem offers high-quality 1,4-Diethynyl-2,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diethynyl-2,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-diethynyl-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDABRNWPOHMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1F)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666704 | |

| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156016-23-8 | |

| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1,4-Diethynyl-2,5-difluorobenzene: Principles, Protocols, and Mechanistic Insights

Abstract

1,4-Diethynyl-2,5-difluorobenzene is a key molecular building block in the fields of materials science, organic electronics, and polymer chemistry. Its rigid, linear structure, combined with the electron-withdrawing nature of the fluorine substituents, imparts unique electronic and photophysical properties to the advanced materials derived from it. This guide provides an in-depth examination of its synthesis, focusing on a robust and widely adopted two-step methodology. We will explore the mechanistic underpinnings of the core reactions, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

Strategic Overview: A Two-Step Pathway

The synthesis of 1,4-diethynyl-2,5-difluorobenzene is most reliably achieved through a sequential process starting from the commercially available 1,4-dibromo-2,5-difluorobenzene.[1][2][3][4] This strategy involves:

-

Double Sonogashira Cross-Coupling: The aryl dibromide is coupled with a protected terminal alkyne, typically trimethylsilylacetylene (TMSA). The use of a protecting group is critical to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[5]

-

Silyl Group Deprotection: The terminal trimethylsilyl (TMS) groups are selectively cleaved under mild basic conditions to liberate the two terminal alkyne functionalities, yielding the final product.[6][7]

This approach offers high yields and functional group tolerance, making it the preferred route in both academic and industrial settings.

Caption: Overall synthetic workflow for 1,4-diethynyl-2,5-difluorobenzene.

Part I: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[8] It is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Mechanistic Rationale and Key Components

The reaction proceeds via a synergistic dual catalytic cycle. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate.

Causality of Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Therefore, the reaction must be rigorously degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and minimize oxidative homocoupling of the alkyne.[5]

-

Amine Base: A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as a solvent and neutralizes the hydrogen halide (HBr) formed during the reaction, driving the equilibrium towards product formation.

-

Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) salt (CuI) is crucial for efficient catalysis. The palladium complex is the primary cross-coupling catalyst, while the copper salt facilitates the activation of the alkyne.[9][10]

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 1,4-Bis((trimethylsilyl)ethynyl)-2,5-difluorobenzene

This protocol is a self-validating system. Successful execution will result in the clean conversion of the starting material to the protected di-alkyne intermediate.

Materials:

-

1,4-Dibromo-2,5-difluorobenzene

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (1.0 eq).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) and CuI (0.06 eq).

-

Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio to create a solution with a concentration of approximately 0.1 M with respect to the dibromide.

-

Degassing: Bubble nitrogen through the stirred solution for 20-30 minutes to ensure all dissolved oxygen is removed.

-

Reagent Addition: Add trimethylsilylacetylene (2.5 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60-65 °C and stir under nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,4-bis((trimethylsilyl)ethynyl)-2,5-difluorobenzene as a solid.

Data Summary: Sonogashira Coupling

| Parameter | Recommended Value | Rationale |

| Aryl Dibromide | 1.0 eq | Limiting Reagent |

| TMS-Acetylene | 2.2 - 2.5 eq | Slight excess ensures complete reaction of both bromide sites. |

| Pd(PPh₃)₄ | 2 - 5 mol% | Standard catalyst loading for efficient turnover. |

| CuI | 4 - 10 mol% | Co-catalyst; excess relative to Pd can accelerate the reaction. |

| Solvent | THF / Et₃N (2:1 v/v) | THF solubilizes reactants; Et₃N acts as base and solvent. |

| Temperature | 50 - 65 °C | Provides sufficient thermal energy without degrading catalysts. |

| Time | 12 - 24 h | Typical duration for complete conversion. |

Part II: Silyl Group Deprotection

The final step is the removal of the TMS protecting groups to unmask the terminal alkynes. This transformation is most effectively achieved under mild basic conditions, which are selective for the labile Si-C(sp) bond while leaving the rest of the molecule intact.

Principle and Rationale

The protodesilylation of TMS-alkynes is readily accomplished using a variety of reagents.[11][12][13] For substrates like ours, a simple and highly effective method is the use of potassium carbonate in methanol.[5][6][7] This method is advantageous due to:

-

Mildness: The conditions are gentle and do not pose a risk to the fluorine substituents or the alkyne groups.

-

Simplicity: The reagents are inexpensive, and the workup procedure is straightforward.

-

High Yield: The reaction typically proceeds to completion with excellent yields.

The mechanism involves the methoxide ion, generated in situ from K₂CO₃ and methanol, acting as a nucleophile that attacks the silicon atom. The resulting pentacoordinate silicon intermediate then fragments, yielding the terminal alkyne.

Caption: Simplified representation of the base-catalyzed TMS deprotection.

Experimental Protocol: Synthesis of 1,4-Diethynyl-2,5-difluorobenzene

Materials:

-

1,4-Bis((trimethylsilyl)ethynyl)-2,5-difluorobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: Dissolve the starting material, 1,4-bis((trimethylsilyl)ethynyl)-2,5-difluorobenzene (1.0 eq), in a mixture of THF or DCM and Methanol (e.g., 4:1 v/v). The co-solvent is necessary to ensure the starting material remains fully dissolved.

-

Reagent Addition: Add anhydrous potassium carbonate (approx. 0.2 - 0.5 eq). A catalytic amount is sufficient, but a slight excess can accelerate the reaction.

-

Reaction: Stir the mixture at room temperature under a normal atmosphere. The reaction is very efficient and is often complete within 1-3 hours.[6] Monitor progress by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.

-

Workup: Once the reaction is complete, neutralize the mixture with a small amount of dilute aq. HCl. Remove the organic solvents via rotary evaporation.

-

Extraction: Add deionized water to the residue and extract the product with ethyl acetate or diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by passing it through a short plug of silica gel.

Data Summary: Deprotection Reaction

| Parameter | Recommended Value | Rationale |

| TMS-protected Di-alkyne | 1.0 eq | Substrate |

| Potassium Carbonate | 0.2 - 0.5 eq | Catalytic to slight excess of base is sufficient for deprotection. |

| Solvent | THF / MeOH (4:1 v/v) | THF ensures solubility of the non-polar starting material. |

| Temperature | Room Temperature | Reaction is facile and does not require heating. |

| Time | 1 - 3 h | Rapid conversion is expected under these conditions. |

Conclusion

The synthesis of 1,4-diethynyl-2,5-difluorobenzene via a two-step Sonogashira coupling and subsequent deprotection is a highly efficient and reliable method. By understanding the causality behind each experimental choice—from maintaining an inert atmosphere to selecting a mild deprotection agent—researchers can consistently achieve high yields of this valuable molecular building block. The protocols outlined in this guide represent a robust foundation for the synthesis and further application of this compound in the development of next-generation organic materials.

References

-

ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

-

ResearchGate. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-difluorobenzene. Retrieved from [Link]

-

NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

-

ResearchGate. (2016). Three 2,5-dialkoxy-1,4-diethynylbenzene derivatives. Retrieved from [Link]

-

University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

Sources

- 1. 1,4-Dibromo-2,5-difluorobenzene 98 327-51-5 [sigmaaldrich.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. ijnc.ir [ijnc.ir]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 1,4-Diethynyl-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Arylene Ethynylenes

The strategic incorporation of fluorine atoms into conjugated organic molecules has become a cornerstone of modern materials science and medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity and the strong, polarized nature of the C-F bond—impart significant and often beneficial changes to the parent molecule. When combined with the rigid, linear geometry of the ethynyl group, the resulting fluorinated arylene ethynylenes represent a class of compounds with exceptional potential.

This guide focuses on a particularly compelling example: 1,4-Diethynyl-2,5-difluorobenzene. This molecule serves as a valuable building block for advanced materials, offering a unique combination of electronic modulation, structural rigidity, and synthetic versatility. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of the causality behind the experimental observations and synthetic choices associated with this compound. This document is designed to be a self-validating system of protocols and insights, grounded in authoritative references, to empower researchers in their pursuit of novel materials and therapeutics.

Molecular Architecture and Foundational Properties

1,4-Diethynyl-2,5-difluorobenzene is a symmetrical aromatic compound with the chemical formula C₁₀H₄F₂ and a molecular weight of 162.14 g/mol .[1] Its structure is characterized by a central benzene ring substituted with two fluorine atoms at the 2 and 5 positions, and two terminal ethynyl groups at the 1 and 4 positions.

| Property | Value | Source |

| CAS Number | 156016-23-8 | [1] |

| Molecular Formula | C₁₀H₄F₂ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| IUPAC Name | 1,4-diethynyl-2,5-difluorobenzene | [1] |

The presence of the fluorine atoms significantly influences the electronic landscape of the molecule. Their strong electron-withdrawing nature lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This fundamental property has profound implications for its application in organic electronics, as it can facilitate electron injection and enhance the material's resistance to oxidative degradation.

Synthesis of 1,4-Diethynyl-2,5-difluorobenzene: A Two-Step Approach

The most common and efficient synthesis of 1,4-Diethynyl-2,5-difluorobenzene involves a two-step sequence starting from the commercially available 1,4-dibromo-2,5-difluorobenzene. This strategy employs a Sonogashira cross-coupling reaction to introduce the ethynyl moieties in a protected form, followed by a deprotection step to yield the terminal alkynes.

Caption: Synthetic route to 1,4-Diethynyl-2,5-difluorobenzene.

Step 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. In this synthesis, 1,4-dibromo-2,5-difluorobenzene is coupled with a protected alkyne, typically trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Synthesis of 1,4-Bis(trimethylsilylethynyl)-2,5-difluorobenzene

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromo-2,5-difluorobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).

-

Solvent and Reagents: Add a suitable solvent system, typically a mixture of anhydrous toluene and a degassed amine base such as triethylamine or diisopropylamine.

-

Addition of Alkyne: Add trimethylsilylacetylene (2.2-2.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature of 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup: After completion, cool the reaction mixture to room temperature, filter to remove the precipitated amine salt, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/ethyl acetate mixture to afford 1,4-bis(trimethylsilylethynyl)-2,5-difluorobenzene as a solid.

Causality Behind Experimental Choices: The use of a protected alkyne like TMSA is crucial to prevent the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction in Sonogashira couplings. The amine base serves both as a solvent and to neutralize the hydrogen halide formed during the reaction. The choice of a palladium/copper catalytic system is standard for Sonogashira reactions, providing high yields and good functional group tolerance.

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting groups to unveil the terminal alkynes. This is typically achieved under mild basic conditions.

Experimental Protocol: Synthesis of 1,4-Diethynyl-2,5-difluorobenzene

-

Reaction Setup: Dissolve the purified 1,4-bis(trimethylsilylethynyl)-2,5-difluorobenzene (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

-

Addition of Base: Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or a catalytic amount of tetrabutylammonium fluoride (TBAF).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1,4-diethynyl-2,5-difluorobenzene can often be used without further purification, or it can be recrystallized from a suitable solvent like hexane.

Causality Behind Experimental Choices: The choice of a mild base like potassium carbonate in methanol is effective and economical for TMS deprotection. TBAF is also highly effective but can be more expensive. The reaction is typically performed at room temperature to avoid potential side reactions involving the newly formed terminal alkynes.

Spectroscopic and Physical Characterization

A thorough understanding of the spectroscopic and physical properties of 1,4-diethynyl-2,5-difluorobenzene is essential for its identification, purification, and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The symmetry of the molecule simplifies its NMR spectra.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.41 | t | Aromatic H | |

| ~3.40 | s | Acetylenic H | ||

| ¹³C NMR | ~160 (d) | d | J(C,F) ≈ 250 | C-F |

| ~118 (t) | t | J(C,F) ≈ 25 | C-H (aromatic) | |

| ~115 (t) | t | J(C,F) ≈ 5 | C-C≡CH | |

| ~83 | s | ≡C-H | ||

| ~80 | s | -C≡ | ||

| ¹⁹F NMR | ~ -132 | s | Aromatic F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. The provided data is an approximation based on related structures and general principles.

The ¹H NMR spectrum is expected to show two main signals: a triplet for the two equivalent aromatic protons due to coupling with the two fluorine atoms, and a singlet for the two equivalent acetylenic protons. The ¹³C NMR spectrum will be more complex due to C-F coupling. The carbon atoms directly bonded to fluorine will appear as a doublet with a large coupling constant. The other aromatic carbons will show smaller triplet couplings. The ¹⁹F NMR spectrum is anticipated to display a single resonance, as the two fluorine atoms are chemically equivalent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | ≡C-H stretch (sharp, strong) |

| ~2100 | C≡C stretch (weak to medium) |

| ~1500-1600 | C=C aromatic stretch |

| ~1200-1300 | C-F stretch (strong) |

The most characteristic peaks in the FTIR spectrum are the sharp, strong absorption around 3300 cm⁻¹ corresponding to the acetylenic C-H stretch, and the weaker C≡C stretch around 2100 cm⁻¹. The strong C-F stretching vibration is also a key diagnostic feature.

Physical Properties

| Property | Value |

| Melting Point | Not widely reported, but expected to be a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and toluene. |

The symmetrical and planar nature of the molecule, along with the potential for intermolecular interactions, suggests that it is a crystalline solid at room temperature. Its nonpolar character indicates good solubility in a range of organic solvents.

Crystal Structure

A crystal structure for 1,4-diethynyl-2,5-difluorobenzene is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 196101.[1] Analysis of the crystal structure would reveal details about the molecular geometry, bond lengths, bond angles, and intermolecular packing, which are crucial for understanding its solid-state properties and designing materials with specific packing motifs.

Chemical Reactivity and Polymerization

The terminal alkyne functionalities of 1,4-diethynyl-2,5-difluorobenzene are the primary sites of its chemical reactivity, making it an excellent monomer for the synthesis of conjugated polymers.

Caption: Key reaction pathways for 1,4-diethynyl-2,5-difluorobenzene.

Polymerization

1,4-Diethynyl-2,5-difluorobenzene can undergo polymerization through various methods, with Sonogashira polycondensation being a prominent example. This involves reacting the monomer with a dihaloarene to produce a poly(phenylene ethynylene) (PPE).

Experimental Protocol: Sonogashira Polymerization

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1,4-diethynyl-2,5-difluorobenzene (1.0 eq) and a dihaloarene comonomer (e.g., 1,4-diiodobenzene) (1.0 eq) in a mixture of anhydrous toluene and an amine base.

-

Catalyst Addition: Add a palladium catalyst and a copper(I) co-catalyst.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 24-48 hours. The polymer may precipitate out of the solution as it forms.

-

Workup and Purification: After cooling, the polymer is typically collected by filtration, washed extensively with solvents like methanol and acetone to remove catalyst residues and oligomers, and then dried under vacuum.

The resulting fluorinated PPEs are of significant interest for applications in organic electronics. The fluorine atoms can improve the polymer's solubility, modify its electronic properties, and influence its solid-state packing, which in turn affects charge transport.

Cross-Coupling Reactions

The terminal alkynes can also participate in various other cross-coupling reactions, allowing for the synthesis of a wide range of discrete conjugated molecules. For instance, reacting 1,4-diethynyl-2,5-difluorobenzene with a monohaloarene under Sonogashira conditions would yield a molecule with extended π-conjugation.

Applications in Organic Electronics

The unique combination of a rigid conjugated backbone and the electron-withdrawing fluorine atoms makes polymers derived from 1,4-diethynyl-2,5-difluorobenzene highly promising for applications in organic electronics, particularly in organic field-effect transistors (OFETs).

The introduction of fluorine atoms into the polymer backbone can lead to:

-

Lowered HOMO and LUMO energy levels: This can facilitate electron injection and improve the stability of the material against oxidation.

-

Enhanced intermolecular interactions: The potential for C-H···F and π-π stacking interactions can promote ordered packing in the solid state, which is crucial for efficient charge transport.

-

Improved solubility: In some cases, fluorination can enhance the solubility of rigid-rod polymers, facilitating their processing from solution.

While specific device performance data for polymers based solely on 1,4-diethynyl-2,5-difluorobenzene is not extensively reported in publicly available literature, the principles derived from studies on other fluorinated PPEs suggest that these materials would be excellent candidates for n-type or ambipolar OFETs. The enhanced environmental stability of fluorinated organic semiconductors is a significant advantage for the development of long-lasting electronic devices.[2]

Conclusion and Future Outlook

1,4-Diethynyl-2,5-difluorobenzene stands as a testament to the power of strategic molecular design. Its synthesis, while requiring careful execution of modern cross-coupling chemistry, is accessible and scalable. The resulting molecule, with its unique electronic and structural features, offers a versatile platform for the creation of novel conjugated materials.

For researchers in drug development, the rigid difluorinated phenylene ethynylene scaffold can be a valuable component in the design of enzyme inhibitors or molecular probes where a defined geometry and modulated electronic properties are desired. In materials science, the potential for creating highly-ordered, environmentally stable, and electronically active polymers is immense.

The continued exploration of the reactivity of 1,4-diethynyl-2,5-difluorobenzene and the detailed characterization of its polymeric derivatives will undoubtedly lead to new advancements in organic electronics and beyond. This guide serves as a foundational resource to stimulate and support such endeavors.

References

-

PubChem. 1,4-Diethynyl-2,5-difluorobenzene. [Link]

-

Tamayo, A., Salzillo, T., & Mas-Torrent, M. (2022). Organic Field-Effect Transistors Based on Ternary Blends Including a Fluorinated Polymer for Achieving Enhanced Device Stability. Advanced Materials Interfaces, 9(16), 2101679. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841-1844. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

-

Organic Syntheses. Fluorobenzene. [Link]

-

Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003-1022. [Link]

-

Guo, X., Pun, A., & Kim, F. S. (2013). Recent Progress in Fluorinated Dielectric-Based Organic Field-Effect Transistors and Applications. Journal of Polymer Science Part B: Polymer Physics, 51(19), 1335-1351. [Link]

-

Zhang, Q., Chen, H., & Dong, H. (2018). Molecular structures of the polymers; OECT and OFET transfer curves for... Advanced Materials, 30(21), 1705663. [Link]

Sources

An In-Depth Technical Guide to 1,4-Diethynyl-2,5-difluorobenzene (CAS Number: 156016-23-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4-diethynyl-2,5-difluorobenzene, a key building block in the development of advanced organic materials. We will delve into its synthesis, characterization, and pivotal applications, particularly in the realm of organic electronics. The information presented herein is curated to provide both foundational knowledge and practical insights for professionals in the field.

Core Characteristics and Physicochemical Properties

1,4-Diethynyl-2,5-difluorobenzene, registered under CAS number 156016-23-8, is an aromatic compound featuring a benzene core substituted with two ethynyl groups and two fluorine atoms.[1] This specific arrangement of functional groups imparts unique electronic and structural properties, making it a valuable monomer for the synthesis of conjugated polymers and other functional organic materials.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 156016-23-8 | PubChem[1] |

| Molecular Formula | C₁₀H₄F₂ | PubChem[1] |

| Molecular Weight | 162.13 g/mol | PubChem[1] |

| IUPAC Name | 1,4-diethynyl-2,5-difluorobenzene | PubChem[1] |

| InChI Key | JPDABRNWPOHMRM-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C#CC1=CC(=C(C=C1F)C#C)F | PubChem[1] |

Table 1: Physicochemical properties of 1,4-diethynyl-2,5-difluorobenzene.

Synthesis of 1,4-Diethynyl-2,5-difluorobenzene: A Two-Step Approach

The synthesis of 1,4-diethynyl-2,5-difluorobenzene is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step. This method offers a reliable route to the desired product.

Step 1: Sonogashira Cross-Coupling Reaction

The initial step involves the palladium-catalyzed Sonogashira coupling of an appropriate dihalogenated precursor, such as 1,4-dibromo-2,5-difluorobenzene, with a protected acetylene, typically trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling reactions.[2]

Experimental Protocol:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromo-2,5-difluorobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

-

Add anhydrous toluene and triethylamine (a 2:1 v/v mixture is common).

-

To the stirred suspension, add trimethylsilylacetylene (2.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to a specified temperature (typically between 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the amine salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1,4-bis(trimethylsilylethynyl)-2,5-difluorobenzene.

Step 2: Deprotection of the Silyl Group

The terminal alkyne is deprotected by removing the trimethylsilyl groups. This is typically achieved under mild basic conditions.

Experimental Protocol:

-

Dissolve the 1,4-bis(trimethylsilylethynyl)-2,5-difluorobenzene obtained from the previous step in a mixture of methanol and tetrahydrofuran (THF).

-

Add a catalytic amount of potassium carbonate (K₂CO₃).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization or sublimation to afford pure 1,4-diethynyl-2,5-difluorobenzene.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-diethynyl-2,5-difluorobenzene. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic region: A multiplet corresponding to the two aromatic protons. Alkyne region: A singlet for the two acetylenic protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons (with C-F coupling) and the two distinct alkyne carbons. |

| FTIR (cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch, weak), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-F stretch). |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 162.13, along with characteristic fragmentation patterns. |

Table 2: Predicted spectroscopic data for 1,4-diethynyl-2,5-difluorobenzene.

Crystal Structure

The solid-state packing and molecular geometry of 1,4-diethynyl-2,5-difluorobenzene can be elucidated through single-crystal X-ray diffraction. PubChem indicates the availability of crystal structure data for this compound, which can provide valuable insights into its intermolecular interactions and potential for forming ordered structures in materials.[1]

Applications in Organic Electronics and Materials Science

The primary application of 1,4-diethynyl-2,5-difluorobenzene lies in its use as a monomer for the synthesis of conjugated polymers via Sonogashira polymerization. These polymers are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[3]

The incorporation of fluorine atoms into the polymer backbone, facilitated by the use of this monomer, can significantly influence the electronic properties of the resulting material. Fluorination is a well-established strategy to lower the HOMO and LUMO energy levels of conjugated polymers, which can lead to improved air stability and higher open-circuit voltages in organic solar cells.

Experimental Protocol for Sonogashira Polymerization:

-

In a Schlenk flask under an inert atmosphere, dissolve 1,4-diethynyl-2,5-difluorobenzene (1.0 eq.) and an appropriate aryl dihalide comonomer (1.0 eq.) in a suitable solvent system (e.g., toluene/triethylamine).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide co-catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and stir for a specified period (typically 24-72 hours).

-

Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash it extensively with methanol and acetone to remove residual catalyst and oligomers.

-

Dry the polymer under vacuum to obtain the final product.

The resulting conjugated polymer can then be further characterized for its molecular weight, thermal stability, optical absorption, and electrochemical properties to assess its suitability for various organic electronic device applications.

Conclusion

1,4-Diethynyl-2,5-difluorobenzene is a versatile and valuable building block for the synthesis of functional organic materials. Its well-defined structure and the presence of reactive ethynyl and electron-withdrawing fluoro groups make it an ideal candidate for constructing high-performance conjugated polymers for advanced electronic applications. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers and scientists working in the field of organic materials chemistry and drug development to utilize this compound effectively in their research endeavors.

References

- Hein, M., Reimann, S., Sharif, M., & Langer, P. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)

-

PubChem. (n.d.). 1,4-Diethynyl-2,5-difluorobenzene. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). 1,4-Diethynylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). FTIR TALK LETTER Vol.43. Retrieved from [Link]

- Tao, Y., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 1,4-Diethynyl-2,5-dimethoxybenzene. Retrieved from [Link]

- Chujo, Y., et al. (2001). Synthesis of π-conjugated polymers containing boron and their optical properties. Journal of Organometallic Chemistry.

Sources

An In-depth Technical Guide to the NMR Spectral Data of 1,4-Diethynyl-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynyl-2,5-difluorobenzene is a rigid, linear molecule that has garnered significant interest in the fields of materials science and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the π-conjugated diethynyl system, make it a valuable building block for the synthesis of novel organic electronic materials, including conductive polymers and molecular wires. In the realm of drug development, the difluorinated phenyl motif is a common feature in various pharmacologically active compounds, where the fluorine atoms can enhance metabolic stability and binding affinity.

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 1,4-diethynyl-2,5-difluorobenzene, a critical tool for its unambiguous identification and characterization. As a Senior Application Scientist, this guide is structured to offer not just the spectral data, but also the underlying principles and experimental considerations for researchers working with this and similar fluorinated aromatic compounds.

Molecular Structure and NMR-Active Nuclei

The structure of 1,4-diethynyl-2,5-difluorobenzene features a central benzene ring substituted with two fluorine atoms and two ethynyl groups in a para- and meta-arrangement to each other, respectively. This seemingly simple structure gives rise to a rich and informative NMR profile, with three key nuclei providing distinct spectral information: ¹H, ¹³C, and ¹⁹F.

Figure 2: Synthetic pathway for 1,4-diethynyl-2,5-difluorobenzene.

Step-by-Step Methodology:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,4-dibromo-2,5-difluorobenzene, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Solvent and Reagents: Add a suitable solvent, typically a mixture of an amine base like triethylamine and a co-solvent such as THF.

-

Addition of Alkyne: Add trimethylsilylacetylene dropwise to the reaction mixture. The trimethylsilyl group is used as a protecting group for the terminal alkyne.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate product in a mixture of methanol and a suitable solvent. Add a base, such as potassium carbonate, to remove the trimethylsilyl protecting groups.

-

Purification: Purify the final product, 1,4-diethynyl-2,5-difluorobenzene, by column chromatography on silica gel.

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 1,4-diethynyl-2,5-difluorobenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

Conclusion

The NMR spectral data of 1,4-diethynyl-2,5-difluorobenzene provides a comprehensive fingerprint for its structural elucidation. The chemical shifts and coupling patterns observed in the ¹H, ¹³C, and ¹⁹F NMR spectra are consistent with the proposed molecular structure and are influenced by the electronic effects of the fluorine and ethynyl substituents. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this important chemical entity in their ongoing research and development endeavors.

References

-

PubChem. 1,4-Diethynyl-2,5-difluorobenzene. National Center for Biotechnology Information. [Link]

- Supporting Information for a scientific article. Royal Society of Chemistry. (Please note: A specific article providing the full dataset was not found in the search, this is a placeholder for a typical reference source).

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Please note: This is a general procedure and not from a specific paper on this exact molecule.[Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

An In-depth Technical Guide to the Physical Properties of 1,4-Diethynyl-2,5-difluorobenzene

Introduction

1,4-Diethynyl-2,5-difluorobenzene is a rigid, aromatic organic compound with significant potential as a molecular building block in advanced materials science and supramolecular chemistry. Its structure, characterized by a central difluorinated benzene ring flanked by two ethynyl (acetylenic) groups, imparts unique electronic, photophysical, and structural properties. The presence of electronegative fluorine atoms and the π-conjugated system of the ethynyl moieties makes this molecule a subject of considerable interest for the synthesis of organometallic polymers, functional organic materials, and liquid crystals.[1]

This technical guide provides a comprehensive overview of the core physical properties of 1,4-diethynyl-2,5-difluorobenzene, offering researchers, chemists, and material scientists a detailed reference based on experimentally verified data. The causality behind its structural and spectroscopic characteristics will be explored, providing a deeper understanding of its behavior at a molecular level.

Molecular and Chemical Identity

A clear identification of 1,4-diethynyl-2,5-difluorobenzene is critical for unambiguous scientific communication and experimental replication. The fundamental identifiers and computed properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,4-Diethynyl-2,5-difluorobenzene | [2] |

| CAS Number | 156016-23-8 | [2] |

| Molecular Formula | C₁₀H₄F₂ | [2] |

| Molecular Weight | 162.14 g/mol | [1] |

| Canonical SMILES | C#CC1=CC(=C(C=C1F)C#C)F | [2] |

| InChI Key | JPDABRNWPOHMRM-UHFFFAOYSA-N | [2] |

| Physical Appearance | Colorless crystalline solid | [1] |

| Purity (Typical) | >99% (after sublimation) | [1] |

Spectroscopic and Thermal Properties

The spectroscopic signature and thermal behavior of a compound are cornerstone characteristics for its identification and for determining its suitability for various applications.

| Property | Experimental Value | Source |

| Melting Point | 118 °C | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.19 (t, J(H,F) = 7.2 Hz, 2H, Ar-H), 3.39 (s, 2H, C≡CH) | [1] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 159.0 (d, J(C,F) = 248 Hz), 116.3 (dd, J(C,F) = 25, 3 Hz), 110.1 (t, J(C,F) = 20 Hz), 83.2, 81.3 | [1] |

| ¹⁹F NMR (188.3 MHz, CDCl₃) | δ = -115.3 (t, J(F,H) = 7.2 Hz) | [1] |

| IR (Nujol) | ν = 3284 (s, ≡C-H), 2110 (w, C≡C), 1489 (s, C=C) cm⁻¹ | [1] |

| Mass Spectrometry (EI) | m/z 162 (M⁺, 100%) | [1] |

Molecular Structure and Crystallography

The precise three-dimensional arrangement of atoms in the solid state dictates the macroscopic properties of a material. The crystal structure of 1,4-diethynyl-2,5-difluorobenzene was determined by single-crystal X-ray diffraction, providing invaluable insights into its intermolecular interactions.[1]

Crystal System and Space Group

The compound crystallizes in the monoclinic system with the space group P2₁/c . This centrosymmetric space group indicates that the molecules pack in a manner that includes an inversion center.[1]

Unit Cell Parameters

The dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice, are detailed below.

| Parameter | Value | Source |

| a | 3.844(2) Å | [1] |

| b | 13.593(4) Å | [1] |

| c | 7.586(3) Å | [1] |

| β | 92.56(4)° | [1] |

| Volume | 395.5(3) ų | [1] |

| Z | 2 | [1] |

Z is the number of molecules per unit cell. Since Z=2 and the molecule itself does not possess an inversion center, the molecule must lie on a crystallographic inversion center. This constrains the molecule to be perfectly planar in the crystalline state.[1]

Intermolecular Interactions: The Role of C-H···F Hydrogen Bonds

A defining feature of the crystal packing is the presence of intermolecular hydrogen bonds. Unlike more conventional hydrogen bonds involving oxygen or nitrogen, the fluorine atoms in this structure act as hydrogen bond acceptors. Specifically, the acidic acetylenic proton (C≡C-H) of one molecule forms a weak hydrogen bond with a fluorine atom of an adjacent molecule (C-H···F-C). This interaction is a key structure-directing force, linking the molecules into infinite chains along the crystallographic c-axis.[1]

The geometric parameters of this interaction are:

-

H···F distance: 2.37 Å

-

C···F distance: 3.328(6) Å

-

C-H···F angle: 158°

These values are consistent with the established criteria for weak hydrogen bonds and demonstrate the critical role of the fluorine substituents in governing the solid-state architecture. This ordered, chain-like assembly is a direct consequence of the interplay between the ethynyl proton donor and the fluorine acceptor.[1]

Caption: 2D representation of 1,4-Diethynyl-2,5-difluorobenzene.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, the experimental protocols used for characterization are detailed below. These methods represent standard, validated techniques in synthetic and analytical chemistry.

Synthesis and Purification Protocol

The synthesis of 1,4-diethynyl-2,5-difluorobenzene is achieved via a Sonogashira coupling reaction, a robust and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

-

Starting Material : The synthesis begins with 1,4-dibromo-2,5-difluorobenzene.

-

Reaction Setup : A solution of 1,4-dibromo-2,5-difluorobenzene in a solvent mixture of piperidine and tetrahydrofuran (THF) is prepared in a Schlenk flask under an inert nitrogen atmosphere.

-

Catalyst Addition : The reaction is catalyzed by a palladium complex, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst, copper(I) iodide (CuI).

-

Reagent Addition : Trimethylsilylacetylene is added to the mixture. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and ensuring the desired cross-coupling reaction occurs.

-

Reaction Conditions : The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Deprotection : Following the coupling reaction, the TMS protecting groups are removed. This is typically achieved by treating the reaction mixture with a base, such as potassium carbonate, in a solvent like methanol.

-

Work-up and Isolation : The crude product is isolated by removing the solvent under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

Purification : The final purification is achieved by column chromatography on silica gel, followed by sublimation to yield the product as a pure, colorless solid.[1]

Spectroscopic and Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 300 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or an external standard for fluorine. The choice of CDCl₃ as a solvent is standard for non-polar to moderately polar organic molecules, ensuring good solubility without interfering signals in the regions of interest.

-

Infrared (IR) Spectroscopy : The IR spectrum was obtained from a Nujol mull. This technique is suitable for solid samples and allows for the clear identification of key functional group vibrations, such as the sharp ≡C-H stretch and the weak but characteristic C≡C triple bond stretch.

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Melting Point Determination : The melting point was determined using a standard melting point apparatus and is uncorrected. This provides a quick and reliable measure of sample purity.

-

Single-Crystal X-ray Diffraction : A suitable single crystal was grown by slow evaporation from a solution. Data was collected at a low temperature (150 K) to minimize thermal vibrations and obtain a high-resolution electron density map. The structure was solved using direct methods and refined by full-matrix least-squares on F².[1]

Conclusion

1,4-Diethynyl-2,5-difluorobenzene is a well-characterized crystalline solid whose physical properties are dominated by the electronic and steric effects of its fluoro and ethynyl substituents. Its high melting point is indicative of an ordered and stable crystal lattice, which is directed by weak C-H···F intermolecular hydrogen bonds. The spectroscopic data provide a clear and unambiguous fingerprint for the molecule, confirming its rigid, symmetric structure. This comprehensive dataset provides a solid foundation for researchers and scientists to confidently employ this versatile molecule in the rational design of novel polymers, organic electronics, and other advanced functional materials.

References

-

PubChem. 1,4-Diethynyl-2,5-difluorobenzene. National Center for Biotechnology Information. [Link]

-

Zhao, B., Lin, J., Zhao, C., & Wang, Z. (2011). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1601. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). CSD Entry 196101. [Link]

-

Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., et al. (2002). Synthesis and optical characterisation of platinum(II) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives and an investigation of the intermolecular interactions in the diethynylbenzene molecular precursors. New Journal of Chemistry, 26, 140-149. [Link]

Sources

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. Synthesis and optical characterisation of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives and an investigation of the intermolecular interactions in the diethynylbenzene molecular precursors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 1,4-Diethynyl-2,5-difluorobenzene in Organic Solvents

Introduction

1,4-Diethynyl-2,5-difluorobenzene is a fluorinated aromatic compound with a rigid, linear structure, making it a valuable building block in the synthesis of advanced materials such as organic semiconductors, porous polymers, and liquid crystals. The processability of this compound, particularly its formulation into thin films and other functional materials, is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1,4-diethynyl-2,5-difluorobenzene, designed for researchers, scientists, and drug development professionals. We will explore predictive frameworks for solubility and detail experimental protocols for its accurate determination, offering insights into the causal relationships between molecular structure and solubility behavior.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a qualitative expression of the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions. To move beyond this qualitative understanding, we can employ a more quantitative approach using Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] A solute is predicted to be soluble in a solvent when their HSP values are similar.

Physicochemical Properties of 1,4-Diethynyl-2,5-difluorobenzene

To predict the solubility of 1,4-diethynyl-2,5-difluorobenzene, we must first analyze its molecular structure and intermolecular forces.

-

Molecular Structure: The molecule possesses a planar, symmetric benzene core with two electron-withdrawing fluorine atoms and two ethynyl groups. This structure imparts a degree of polarity and potential for specific intermolecular interactions.

-

Polarity: The C-F bonds are highly polar, creating localized dipoles. However, the symmetrical arrangement of the fluorine atoms on the benzene ring may result in a relatively low overall molecular dipole moment. The ethynyl groups also contribute to the electronic properties of the molecule.

-

Hydrogen Bonding: The fluorine atoms and the triple bonds of the ethynyl groups can act as weak hydrogen bond acceptors.[3] The terminal hydrogens of the ethynyl groups are very weakly acidic and are not considered significant hydrogen bond donors in most contexts.

-

π-π Stacking: The aromatic ring and the ethynyl groups create an electron-rich π-system, which can participate in π-π stacking interactions with other aromatic molecules, including the solvent.[4][5]

Diagram 1: Molecular Structure of 1,4-Diethynyl-2,5-difluorobenzene

Caption: Molecular structure of 1,4-diethynyl-2,5-difluorobenzene.

Hansen Solubility Parameters (HSP) Estimation

Table 1: Estimated Hansen Solubility Parameters for 1,4-Diethynyl-2,5-difluorobenzene

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 3.0 |

Note: These are estimated values and should be used as a guide for solvent selection.

Predicted Solubility Profile

Based on the estimated HSP of 1,4-diethynyl-2,5-difluorobenzene and the known HSP of common organic solvents, we can predict its solubility. Solvents with HSP values closer to those of the solute are more likely to be good solvents.

Table 2: Predicted Solubility of 1,4-Diethynyl-2,5-difluorobenzene in Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility | Rationale |

| Toluene | 18.0 | 1.4 | 2.0 | High | Similar dispersion and low polar/H-bonding character. |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Good balance of dispersion and polar interactions. |

| Chloroform | 17.8 | 3.1 | 5.7 | High | Close match in dispersion and polar parameters. |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Moderate | Good dispersion match, but higher polarity. |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate | Mismatch in polar and H-bonding parameters. |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate | Reasonable match across all parameters. |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Low | Significant mismatch in polarity. |

| Methanol | 14.7 | 12.3 | 22.3 | Low | Poor match in all parameters, especially H-bonding. |

| Hexane | 14.9 | 0.0 | 0.0 | Low | Mismatch in dispersion and no polar/H-bonding. |

| Water | 15.5 | 16.0 | 42.3 | Insoluble | Extreme mismatch in all parameters. |

Diagram 2: "Like Dissolves Like" Principle

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. kinampark.com [kinampark.com]

- 3. quora.com [quora.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 7. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Scientific Interest in 1,4-Diethynyl-2,5-difluorobenzene

An In-Depth Technical Guide to the Theoretical Investigation of 1,4-Diethynyl-2,5-difluorobenzene

1,4-Diethynyl-2,5-difluorobenzene is a fascinating molecule that stands at the intersection of several key areas in materials science and molecular electronics. Its rigid, linear structure, conferred by the diethynylbenzene backbone, makes it an excellent candidate for a "molecular wire," a fundamental component in the development of nanoscale electronic devices. The introduction of fluorine atoms onto the benzene ring is a strategic chemical modification. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, including its electron affinity, ionization potential, and charge transport characteristics. These modifications are not trivial; they offer a pathway to fine-tune the optoelectronic properties of organic materials.

This guide provides a comprehensive theoretical framework for the investigation of 1,4-diethynyl-2,5-difluorobenzene. As direct, in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document serves as a prospective guide for researchers. It outlines the essential computational methodologies and the expected scientific insights that can be gained. The protocols and analyses presented here are grounded in established theoretical practices and informed by studies on analogous molecules such as 1,4-diethynylbenzene and 1,4-difluorobenzene.

Part 1: Molecular Geometry and Electronic Structure

A thorough understanding of the geometry and electronic landscape of 1,4-diethynyl-2,5-difluorobenzene is the bedrock of any theoretical study.

Computational Protocol for Geometry Optimization

The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization using quantum chemical methods.

Protocol:

-

Initial Structure Generation: A preliminary 3D structure of 1,4-diethynyl-2,5-difluorobenzene can be built using standard molecular modeling software. The PubChem database provides a starting point with a computed 3D conformer.[1]

-

Selection of a Theoretical Method: Density Functional Theory (DFT) is the workhorse for such calculations, offering a good balance between accuracy and computational cost. The B3LYP functional is a common and reliable choice for organic molecules.

-

Choice of Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for the electronegative fluorine atoms, and polarization functions (d,p) allow for more flexibility in describing bonding.

-

Optimization Procedure: The geometry optimization is performed to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until the forces are negligible.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Expected Geometric Parameters

Based on studies of related molecules, we can anticipate the key geometric parameters.

| Parameter | Expected Value | Justification |

| C≡C Bond Length | ~1.21 Å | Typical for a carbon-carbon triple bond. |

| C-C (alkyne-ring) Bond Length | ~1.43 Å | Shorter than a typical C-C single bond due to sp-sp2 hybridization. |

| C-C (in benzene ring) Bond Lengths | ~1.39 - 1.41 Å | Aromatic C-C bonds, with slight variations due to fluorine substitution. |

| C-F Bond Length | ~1.35 Å | Consistent with C-F bonds in fluorinated benzenes.[2] |

| C-H (alkyne) Bond Length | ~1.06 Å | Standard for a terminal alkyne C-H bond. |

Frontier Molecular Orbitals and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity and electronic behavior.

Computational Workflow for FMO Analysis:

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

The fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to the parent 1,4-diethynylbenzene. This would increase the ionization potential and electron affinity, making the molecule a better electron acceptor.

Part 2: Vibrational and Electronic Spectra

Theoretical spectroscopy is a powerful tool for interpreting and predicting experimental spectra.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra.

Protocol for Vibrational Analysis:

-

Frequency Calculation: As mentioned in the geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Scaling Factor: It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method. For B3LYP, a scaling factor of ~0.96-0.98 is often used.

-

Spectral Simulation: The scaled frequencies and calculated intensities are used to generate theoretical IR and Raman spectra.

Expected Key Vibrational Modes:

| Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H stretch (alkyne) | ~3300 | A sharp, characteristic peak. |

| C≡C stretch | ~2100 - 2250 | The position can be sensitive to conjugation and substitution. |

| C-F stretch | ~1100 - 1300 | Strong absorption in the IR spectrum. |

| Aromatic C-H wagging | ~700 - 900 | Out-of-plane bending modes. |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and simulating UV-Vis absorption spectra.

Protocol for TD-DFT Calculation:

-

Ground State Optimization: A well-optimized ground state geometry is essential.

-

TD-DFT Calculation: A TD-DFT calculation is performed using a functional like B3LYP or a range-separated functional like CAM-B3LYP, which can be more accurate for charge-transfer excitations. The same basis set as the ground state calculation should be used.

-

Analysis of Excitations: The output will provide the excitation energies (which can be converted to wavelengths), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO to LUMO).

The primary electronic transition is expected to be a π → π* transition, localized on the conjugated diethynylbenzene system. The fluorine substitution may cause a slight blue shift (to shorter wavelengths) in the absorption maximum compared to 1,4-diethynylbenzene due to the inductive electron-withdrawing effect.

Part 3: Reactivity and Potential Applications

Theoretical calculations can provide valuable insights into the chemical reactivity and potential applications of 1,4-diethynyl-2,5-difluorobenzene.

Reactivity Descriptors

From the electronic structure calculations, several reactivity descriptors can be derived:

-

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. The electronegative fluorine atoms and the π-systems of the triple bonds will be regions of interest.

-

Fukui Functions: These functions can identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

Diagram of a Conceptual Reactivity Workflow:

Caption: A conceptual workflow for predicting molecular reactivity.

Potential Applications in Molecular Electronics

The properties of 1,4-diethynyl-2,5-difluorobenzene make it a promising candidate for use in molecular electronics. Theoretical modeling can be used to predict its performance in such applications.

-

Charge Transport Properties: By modeling the molecule between two electrodes (e.g., gold), it is possible to calculate its electrical conductance using methods like Non-Equilibrium Green's Functions (NEGF) combined with DFT. The fluorine atoms are expected to influence the alignment of the molecular orbitals with the Fermi level of the electrodes, thereby modulating the conductance.

-

Self-Assembly: The molecule's geometry and intermolecular interactions (such as C-H···F hydrogen bonds) will dictate how it packs in the solid state. This can be investigated using periodic DFT calculations or molecular dynamics simulations. The packing arrangement is critical for charge transport in thin-film devices.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical framework for the study of 1,4-diethynyl-2,5-difluorobenzene. While direct experimental and theoretical data on this molecule are sparse, the computational protocols and expected outcomes presented here provide a solid foundation for future research. A thorough theoretical investigation of this molecule will not only elucidate its fundamental properties but also guide its synthesis and potential application in the exciting field of molecular electronics. The interplay between the rigid, conjugated backbone and the electron-withdrawing fluorine substituents makes 1,4-diethynyl-2,5-difluorobenzene a rich subject for computational exploration.

References

-

PubChem. 1,4-Diethynyl-2,5-difluorobenzene. National Center for Biotechnology Information. [Link]

-

Zhao, B. et al. (2011). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1601. [Link]

-

Ferguson, G. et al. (2002). Three 2,5-dialkoxy-1,4-diethynylbenzene derivatives. Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1053–1058. [Link]

-

PubChem. 1,4-Difluorobenzene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. [Link]

-

PubChem. 1,4-Diethynyl-2,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

-

Bandyopadhyay, A. et al. (2005). Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. Tetrahedron Letters, 46(18), 3221-3224. [Link]

-

ResearchGate. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. [Link]

-

Wang, C. et al. (2021). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 26(11), 3181. [Link]

- Google Patents.

-

ResearchGate. Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol. [Link]

-

Oriprobe. Synthesis of 1,4- Difluorobenzene Using Schiemann Reaction. [Link]

Sources

Introduction: The Significance of a Fluorinated Aryl Diacetylene

An In-depth Technical Guide to the Safe Handling and Use of 1,4-Diethynyl-2,5-difluorobenzene

1,4-Diethynyl-2,5-difluorobenzene is a specialized aromatic compound featuring two terminal alkyne groups and two fluorine atoms on the benzene ring. Its rigid, linear structure and reactive ethynyl moieties make it a valuable building block in several advanced fields. The fluorine substituents significantly modulate the electronic properties of the molecule, enhancing its utility in the synthesis of organic semiconductors, conducting polymers, and metal-organic frameworks (MOFs).[1][2] In drug development, the difluorobenzene core is a recognized pharmacophore, and the alkyne handles allow for its facile incorporation into complex molecules via reactions like Sonogashira coupling or click chemistry, making it a key intermediate for novel therapeutic agents.[3][4]

However, the very features that make this compound chemically useful—its high energy content and reactive terminal alkynes—necessitate a thorough understanding of its hazards and a disciplined approach to its handling.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols, chemical properties, and handling procedures required to work with 1,4-diethynyl-2,5-difluorobenzene safely and effectively.

Section 1: Core Safety and Hazard Profile

A complete understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. The information below is synthesized from supplier safety data sheets and should be considered alongside your institution's specific safety protocols.

GHS Hazard Identification

1,4-Diethynyl-2,5-difluorobenzene is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Warning |

| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life. | (None) |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. | (None) |

The product is combustible, and as a fine powder, it may have the potential to form explosive dust mixtures in air.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| CAS Number | 156016-23-8 | [1][6] |

| Molecular Formula | C₁₀H₄F₂ | [6] |

| Molecular Weight | 162.13 g/mol | [6] |

| Appearance | Solid, crystalline powder | (analogue) |

| Purity | Typically ≥98% | [1] |

Section 2: Safe Handling and Engineering Controls

Safe handling is achieved through a multi-layered approach combining administrative controls, engineering controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

Due to the potential for inhalation of fine dust, all manipulations of solid 1,4-diethynyl-2,5-difluorobenzene must be conducted in a certified chemical fume hood.[7]

-

Ventilation: A properly functioning fume hood with adequate face velocity is mandatory for weighing, transferring, and setting up reactions.

-

Explosion-Proof Equipment: While the compound itself is not rated as explosive, terminal alkynes can form explosive metal acetylides. Furthermore, like its parent compound 1,4-difluorobenzene, it should be handled away from ignition sources.[7] Therefore, use spark-proof tools and explosion-proof equipment when handling the material, especially at scale.[7][8]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent personal exposure.

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Wear nitrile gloves for splash protection. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure no skin is exposed.

-

Respiratory Protection: If there is a risk of dust inhalation despite engineering controls, a NIOSH-approved N95 dust mask is recommended.[9]

Diagram: General Safe Handling Workflow

Caption: A logical workflow for the safe handling of 1,4-diethynyl-2,5-difluorobenzene.

Section 3: Chemical Reactivity and Stability

Understanding the chemical behavior of 1,4-diethynyl-2,5-difluorobenzene is paramount to anticipating and mitigating potential hazards.

The Nature of Terminal Alkynes

The protons on the terminal alkyne groups (≡C-H) are significantly more acidic (pKa ≈ 25) than those on alkanes or alkenes.[10][11] This acidity means they can be deprotonated by strong bases (e.g., NaH, NaNH₂, n-BuLi) to form acetylide anions.[11]

Causality: This acetylide anion is a potent nucleophile, which is useful in synthesis for forming new carbon-carbon bonds.[10] However, it also presents a significant hazard: acetylides of certain metals, particularly heavy metals like copper(I), silver, and mercury, can be shock-sensitive and explosive when dry. Therefore, reactions involving this compound and incompatible metals must be managed with extreme care, and reaction residues should never be allowed to dry out if heavy metal contamination is possible.

Thermal Stability

Aryl diethynyl compounds, such as the parent 1,4-diethynylbenzene, are known to have a high positive enthalpy of formation.[5] This indicates a large amount of stored chemical energy.

Causality: Upon heating, these compounds can undergo exothermic polymerization or decomposition, releasing significant energy.[5][12] While the difluoro- derivative's specific thermal decomposition profile is not widely published, it should be treated with caution. Avoid excessive heating, and when performing reactions at elevated temperatures, ensure slow, controlled heating with adequate monitoring.

Incompatible Materials

-

Strong Oxidizing Agents: Can react vigorously or explosively.[7][13]

-

Strong Bases: Will deprotonate the terminal alkynes.[10][13] While often a desired reaction, uncontrolled mixing can be hazardous.

-

Certain Metals: As mentioned, avoid contact with heavy metals that can form explosive acetylides.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

| Incident | First Aid / Response Measures |